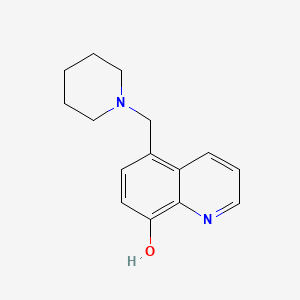

5-(Piperidin-1-ylmethyl)quinolin-8-ol

描述

Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, a nitrogen-containing heterocyclic compound, is a significant structural unit in both natural and synthetic chemistry. ijpsjournal.com Its structure is essentially a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. sphinxsai.com The history of quinoline derivatives in research is rich, with extensive studies on these compounds dating back to the 1800s. sphinxsai.com A pivotal moment in the history of quinoline chemistry was the isolation of quinine (B1679958) from the cinchona tree in 1850, which was the primary antimalarial drug until the 1930s. sphinxsai.com This discovery spurred further research, leading to the synthesis of other significant quinoline-based drugs like chloroquine (B1663885) in 1934. sphinxsai.com

The significance of quinoline derivatives is underscored by their wide range of pharmacological activities, which has made them a focal point in medicinal chemistry. nih.govresearchgate.net These derivatives are known to exhibit antimalarial, antibacterial, anticancer, and anti-inflammatory properties, among others. nih.govnih.gov For instance, fluoroquinolones have been utilized since the 1980s for treating various bacterial infections. nih.gov The versatility of the quinoline scaffold has led to its classification as a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets. nih.gov This has fueled the development of diverse synthetic methods to create new quinoline derivatives with enhanced therapeutic potential. ijpsjournal.comnih.gov The continuous exploration of quinoline chemistry has resulted in a vast library of compounds with a broad spectrum of applications, from pharmaceuticals to materials science. researchgate.net

The 8-Hydroxyquinoline (B1678124) Motif as a Privileged Scaffold in Heterocyclic Chemistry

The 8-hydroxyquinoline (8-HQ) motif, also known as oxine or 8-quinolinol, is considered a "privileged structure" in the field of heterocyclic chemistry due to its capacity to bind to numerous targets with high affinity. rsc.orgscirp.org This characteristic facilitates the discovery of novel bioactive agents. rsc.org 8-Hydroxyquinoline is one of seven monohydroxyquinoline isomers and is unique in its ability to form stable chelate complexes with divalent metal ions through its nitrogen and oxygen atoms. scirp.orgnih.gov This chelation property is fundamental to many of its biological activities. nih.gov

The applications of 8-hydroxyquinoline derivatives are extensive and varied. They have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antioxidant, and antineurodegenerative effects. scirp.orgnih.gov For example, the anticancer activity of some 8-HQ derivatives is linked to their ability to form complexes with metal ions essential for DNA synthesis. nih.gov Beyond medicine, 8-HQ and its derivatives are utilized in other areas, such as in the development of sensitive fluorescent chemosensors for metal ion detection and as electroluminescent materials in organic light-emitting diodes (OLEDs). scirp.org The broad utility of the 8-hydroxyquinoline scaffold continues to make it a subject of intensive research for developing new therapeutic agents and materials. rsc.orgrsc.org

Structural Relevance of Piperidine (B6355638) Moieties in Quinoline Conjugates

The incorporation of a piperidine moiety into quinoline structures is a significant strategy in medicinal chemistry. nih.gov Piperidine itself is a versatile heterocyclic ring that is a component of numerous natural alkaloids and synthetic pharmaceuticals. nih.gov When conjugated with a quinoline core, the piperidine ring can influence the resulting molecule's physicochemical and biological properties. nih.govresearchgate.net

One of the key structural contributions of the piperidine moiety in quinoline conjugates is its basic nature. This weak basicity is considered crucial for the uptake and accumulation of certain drugs, such as antimalarials, in acidic cellular compartments through a process known as pH trapping. nih.gov The piperidine ring is present in various drugs and is known to be effective against a range of diseases by interacting with different receptors and enzymes. researchgate.net Research has shown that the introduction of a piperidine side chain to a quinoline scaffold can lead to compounds with significant biological activity. nih.govmdpi.com For instance, studies on quinoline-piperidine conjugates have explored their potential as antimalarial agents, inspired by the structures of quinine and mefloquine. nih.gov The specific positioning and substitution on the piperidine ring can further modulate the activity of the quinoline conjugate. nih.gov

Structure

3D Structure

属性

IUPAC Name |

5-(piperidin-1-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-14-7-6-12(11-17-9-2-1-3-10-17)13-5-4-8-16-15(13)14/h4-8,18H,1-3,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFBSWZQNARANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299449 | |

| Record name | 5-[(Piperidin-1-yl)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41455-83-8 | |

| Record name | 5-(1-Piperidinylmethyl)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41455-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 130824 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041455838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC130824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(Piperidin-1-yl)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-Piperidinylmethyl)-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 5 Piperidin 1 Ylmethyl Quinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial relationships within the 5-(Piperidin-1-ylmethyl)quinolin-8-ol molecule can be assembled.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their local electronic environments. The spectrum is characterized by distinct signals corresponding to the protons of the quinoline (B57606) core, the piperidine (B6355638) ring, and the methylene (B1212753) bridge connecting these two moieties.

The aromatic region of the spectrum is expected to show a set of multiplets corresponding to the five protons of the quinoline ring system. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group at the C-8 position and the electron-withdrawing nature of the heterocyclic nitrogen atom. Typically, protons on the quinoline ring appear in the range of δ 7.0-9.0 ppm. The proton ortho to the nitrogen (H-2) is expected to be the most deshielded, appearing at the lowest field. The protons on the carbocyclic ring (H-6 and H-7) will also exhibit characteristic splitting patterns based on their coupling with neighboring protons.

The aliphatic region of the spectrum contains the signals for the piperidine and methylene protons. A singlet is anticipated for the methylene bridge protons (-CH₂-), typically appearing in the range of δ 3.5-4.5 ppm, shifted downfield due to the influence of the adjacent nitrogen atom and the quinoline ring. The protons of the piperidine ring will present as a series of multiplets. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to resonate at a lower field (around δ 2.5-3.0 ppm) compared to the other piperidine protons (β- and γ-protons), which typically appear between δ 1.4-1.8 ppm chemicalbook.com. The broadness of these signals can be influenced by the rate of conformational exchange within the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline H-2 | 8.5 - 8.9 | dd |

| Quinoline H-3 | 7.3 - 7.6 | dd |

| Quinoline H-4 | 8.0 - 8.4 | d |

| Quinoline H-6 | 7.0 - 7.3 | d |

| Quinoline H-7 | 7.4 - 7.7 | d |

| Methylene (-CH₂-) | 3.8 - 4.2 | s |

| Piperidine α-H | 2.4 - 2.8 | m |

| Piperidine β, γ-H | 1.4 - 1.7 | m |

| Hydroxyl (-OH) | 9.0 - 10.0 | br s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The quinoline ring carbons are expected to resonate in the aromatic region of the spectrum, typically between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-8) will be significantly shifted downfield due to the deshielding effect of the oxygen atom. Similarly, the carbons adjacent to the nitrogen atom (C-2 and C-8a) will also exhibit downfield shifts.

In the aliphatic region, the methylene bridge carbon (-CH₂-) is anticipated to appear around δ 50-60 ppm. The carbons of the piperidine ring will show signals in the range of δ 20-55 ppm, with the α-carbons appearing at a lower field than the β- and γ-carbons due to the influence of the adjacent nitrogen atom chemicalbook.comchemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline C-2 | 145 - 150 |

| Quinoline C-3 | 120 - 125 |

| Quinoline C-4 | 135 - 140 |

| Quinoline C-4a | 125 - 130 |

| Quinoline C-5 | 128 - 133 |

| Quinoline C-6 | 110 - 115 |

| Quinoline C-7 | 128 - 133 |

| Quinoline C-8 | 150 - 155 |

| Quinoline C-8a | 138 - 143 |

| Methylene (-CH₂-) | 55 - 60 |

| Piperidine α-C | 50 - 55 |

| Piperidine β-C | 25 - 30 |

| Piperidine γ-C | 23 - 28 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be observed between adjacent protons on the quinoline ring, confirming their positions relative to one another. Similarly, correlations between the different protons of the piperidine ring would help in assigning these signals.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected between the methylene protons and the C-5 carbon of the quinoline ring, as well as the α-carbons of the piperidine ring, thus confirming the attachment of the piperidin-1-ylmethyl group to the C-5 position of the quinoline ring. Correlations between the quinoline protons and their neighboring carbons would further solidify the assignment of the aromatic system.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group on the quinoline ring scirp.orgresearchgate.net. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic piperidine and methylene groups would appear in the 2800-3100 cm⁻¹ region.

The C=C and C=N stretching vibrations within the quinoline ring are expected to produce a series of sharp bands in the 1450-1650 cm⁻¹ range. The C-N stretching vibrations of the piperidine ring and the methylene bridge would likely be observed in the 1000-1300 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group is anticipated to appear around 1200-1250 cm⁻¹ mdpi.com.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C/C=N Ring Stretch | 1450 - 1650 | Medium to Strong |

| C-N Stretch | 1000 - 1300 | Medium |

| C-O Stretch (Phenolic) | 1200 - 1250 | Strong |

Note: Predicted values are based on typical vibrational frequencies for the functional groups present.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the quinoline system, particularly the symmetric ring breathing modes. The C-H stretching vibrations would also be visible. The aliphatic C-C and C-N stretching vibrations of the piperidine ring would likely produce weaker signals. The O-H stretching vibration is typically weak in Raman spectra. The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 1300 - 1600 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C-N Stretch | 1000 - 1200 | Weak |

Note: Predicted values are based on typical Raman shifts for the functional groups present.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound. Soft ionization techniques are particularly crucial for preventing the fragmentation of the parent molecule, thereby providing a clear indication of its molecular mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the basic nitrogen atoms in the piperidine and quinoline rings are readily protonated, leading to the formation of a prominent protonated molecular ion [M+H]⁺.

The molecular formula of this compound is C₁₅H₁₈N₂O, corresponding to a molecular weight of 242.32 g/mol . chemscene.com The ESI-MS spectrum is therefore expected to show a base peak at a mass-to-charge ratio (m/z) of approximately 243.33, corresponding to the [M+H]⁺ ion. Other adducts, such as the sodiated molecule [M+Na]⁺, may also be observed at m/z 265.31. For analogous compounds such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, ESI-MS has been successfully used to confirm the molecular weight, showing the expected [M+H]⁺ ion as the most abundant species. nih.gov

| Ion Species | Adduct | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Proton (H⁺) | 243.33 |

| [M+Na]⁺ | Sodium (Na⁺) | 265.31 |

| [2M+H]⁺ | Proton (H⁺) | 485.65 |

While ESI-MS provides nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula, the elemental composition can be confidently confirmed.

For this compound (C₁₅H₁₈N₂O), the theoretical exact mass of the neutral molecule and its protonated ion can be calculated with high precision. The confirmation of this exact mass by HRMS provides definitive evidence for the compound's elemental formula. This technique has been applied to characterize similar 8-hydroxyquinoline (B1678124) derivatives, validating their proposed structures. nih.gov

| Species | Molecular Formula | Calculated Exact Mass | Expected Measured Mass (example) | Mass Error (ppm) |

|---|---|---|---|---|

| [M] | C₁₅H₁₈N₂O | 242.14191 | N/A | N/A |

| [M+H]⁺ | C₁₅H₁₉N₂O⁺ | 243.14919 | 243.14908 | -0.45 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 8-hydroxyquinoline moiety in this compound is a strong chromophore. Its UV-Vis spectrum is expected to display characteristic absorption bands corresponding to π → π* transitions within the aromatic quinoline ring system. The parent compound, 8-hydroxyquinoline, exhibits distinct absorption maxima. researchgate.netnist.gov The introduction of the piperidinomethyl substituent at the 5-position may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima. For instance, studies on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol in DMSO showed absorption bands at 256 nm and 322 nm. nih.gov

| Compound | Solvent | λmax (nm) | Associated Electronic Transition |

|---|---|---|---|

| This compound (Expected) | Methanol/Ethanol | ~250-260 | π → π |

| ~315-325 | π → π |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure for this compound is not publicly available, data from the closely related analog 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol provides a strong model for its expected solid-state characteristics. nih.gov This analog crystallizes in the monoclinic space group P2₁/c, with the quinoline ring system being essentially planar. A key feature is an intramolecular hydrogen bond between the hydroxyl group's hydrogen (O-H) and the quinoline's nitrogen atom. Similar features would be anticipated for this compound, with the piperidine ring likely adopting a stable chair conformation.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₁N₃O |

| Formula weight | 225.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.3323 (4) |

| b (Å) | 10.4201 (4) |

| c (Å) | 9.4678 (4) |

| β (°) | 98.541 (2) |

| Volume (ų) | 1104.34 (7) |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its separation from reactants and byproducts. High-Performance Liquid Chromatography is the method of choice for this purpose due to its high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is ideally suited for the analysis of moderately polar compounds like this compound. In this method, the compound is partitioned between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A typical purity level for a research chemical is ≥95%. By adjusting the mobile phase composition, retention time can be optimized to ensure good separation from any potential impurities.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol |

| Acetonitrile |

| Formic Acid |

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a valuable analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC can be employed for purity assessment and identification, provided that the compound exhibits sufficient volatility and thermal stability to traverse the GC system without degradation. The analysis of quinoline and 8-hydroxyquinoline derivatives by GC has been established, offering a foundational understanding of the chromatographic behavior of this class of compounds.

Detailed research findings on the direct GC analysis of this compound are not extensively documented in publicly available literature. However, based on the analysis of structurally related compounds, including quinoline, 8-hydroxyquinoline, and various piperidine derivatives, a prospective GC method can be outlined. The key to a successful separation is the selection of appropriate chromatographic conditions that ensure the integrity of the compound during analysis.

The thermal stability of 8-hydroxyquinoline derivatives is a critical factor in GC analysis nih.govnist.gov. The presence of the hydroxyl group and the tertiary amine in the piperidinylmethyl substituent may influence the compound's behavior at elevated temperatures within the GC inlet and column. Therefore, optimizing the injector temperature and the temperature program of the oven is paramount to prevent thermal decomposition.

For the analysis of quinoline derivatives, capillary columns with a non-polar or medium-polarity stationary phase are often utilized nih.gov. A column such as a DB-5MS, which has a (5%-phenyl)-methylpolysiloxane stationary phase, would be a suitable choice for separating this compound from potential impurities or related substances. The use of a mass spectrometer (MS) as a detector (GC-MS) would provide definitive identification through the resulting mass spectrum, which would exhibit characteristic fragmentation patterns for the molecule.

A hypothetical set of GC-MS parameters for the analysis of this compound is presented in the table below. These parameters are extrapolated from methods used for similar quinoline and piperidine-containing compounds.

Table 1: Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MSD Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Solvent | Dichloromethane (B109758) or Ethyl Acetate |

The successful application of these conditions would be expected to yield a sharp chromatographic peak for this compound at a specific retention time, with the mass spectrum providing confirmation of its identity. It is important to note that method development and validation would be necessary to confirm the suitability of these or any other GC conditions for the routine analysis of this compound.

Coordination Chemistry of 5 Piperidin 1 Ylmethyl Quinolin 8 Ol and Its Metal Complexes

Ligand Properties and Chelation Modes of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives are classic bidentate ligands, capable of forming stable complexes with a wide variety of metal ions. nih.gov The chelating ability arises from the proximity of the hydroxyl group at the 8-position and the nitrogen atom of the quinoline (B57606) ring. scirp.org Upon deprotonation, the phenolic oxygen and the nitrogen atom act as a powerful N,O-donor set, binding to a metal ion to form a stable five-membered ring. This chelation is the foundation of the extensive coordination chemistry of this class of compounds. nih.gov

The 8-HQ framework is a small, planar, and lipophilic molecule, and its derivatives can form complexes with numerous divalent and trivalent metal ions. nih.gov The substituent at the 5-position, in this case, a piperidin-1-ylmethyl group, can influence the ligand's solubility, steric hindrance, and the electronic density of the quinoline ring system, which in turn can affect the stability and properties of the resulting metal complexes.

Formation of Metal Complexes with Transition Metal Ions (e.g., Cu(II), Fe(III), Zn(II))

Derivatives of 8-hydroxyquinoline are well-documented to form stable complexes with a host of transition metal ions, including copper(II), iron(III), and zinc(II). isca.me The reaction typically involves the mixing of the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio, often leading to the formation of neutral ML₂ complexes where M is a divalent metal ion. scirp.org For trivalent metals like Fe(III), ML₃ complexes can form.

While the general reactivity of the 8-hydroxyquinoline scaffold suggests that 5-(Piperidin-1-ylmethyl)quinolin-8-ol will readily form complexes with these transition metals, specific studies detailing the synthesis and isolation of its discrete complexes with Cu(II), Fe(III), or Zn(II) are not extensively documented in the reviewed scientific literature. However, the formation of such complexes is anticipated based on the known coordination chemistry of closely related ligands. researchgate.net

Spectroscopic Characterization of Metal Chelates (e.g., UV-Vis, IR, NMR of Paramagnetic Complexes)

The coordination of this compound to a metal ion is expected to induce significant changes in its spectroscopic signatures.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of 8-hydroxyquinoline derivatives typically show bands corresponding to π-π* transitions of the aromatic system. Upon complexation, these bands often exhibit a bathochromic (red) shift, indicating the delocalization of electrons within the newly formed chelate ring system. scirp.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Key vibrational bands to monitor include the O-H stretch of the free ligand, which disappears upon deprotonation and coordination to the metal ion. scirp.org Furthermore, shifts in the C=N and C-O stretching vibrations of the quinoline ring are indicative of the involvement of the nitrogen and oxygen atoms in chelation. scirp.org A new band at lower frequencies, corresponding to the M-N and M-O vibrations, may also appear. scirp.org

NMR of Paramagnetic Complexes: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic complexes (e.g., with Zn(II)). For paramagnetic complexes, such as those with Cu(II) or Fe(III), the unpaired electrons cause significant shifting and broadening of NMR signals due to hyperfine interactions. mdpi.com While this complicates standard NMR analysis, paramagnetic NMR spectroscopy can provide valuable structural and electronic information about the complex, as the magnitude of the paramagnetic shifts and the broadness of the signals correlate with the number of unpaired electrons and the electron relaxation time of the metal ion. vu.ltnih.gov

Structural Studies of Metal-Ligand Complexes using X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes, providing information on bond lengths, bond angles, and the coordination geometry around the metal center. For 8-hydroxyquinoline derivatives, complexes with divalent metals like Cu(II) can adopt square-planar or distorted octahedral geometries, while Ni(II) and Co(II) complexes often exhibit octahedral geometry, sometimes incorporating water or other solvent molecules into the coordination sphere. scirp.org

Despite the utility of this technique, published crystal structures for metal complexes of this compound could not be located in the scientific literature. Structural elucidation for related compounds confirms the bidentate N,O-coordination mode of the 8-hydroxyquinoline moiety. mdpi.com

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes, often studied by cyclic voltammetry (CV), provides insight into their redox properties, such as the stability of different oxidation states of the coordinated metal ion. electrochemsci.org The electron-donating or -withdrawing nature of the ligand substituents can tune the redox potential of the metal center.

Specific electrochemical data for complexes of this compound are scarce. However, research on the closely related isomer, 7-(piperidin-1-ylmethyl)quinolin-8-ol, offers valuable insight. The iron complex of this isomeric ligand was found to have a formal potential (E'₁/₂) of +21 mV versus the Normal Hydrogen Electrode (NHE). mdpi.commtak.hunih.gov This positive potential is significantly higher than that of the complex with the parent 8-hydroxyquinoline (-323 mV vs. NHE), indicating that the piperidin-1-ylmethyl group stabilizes the Fe(II) oxidation state relative to Fe(III). mdpi.comnih.gov This suggests that complexes of this compound are also likely to possess interesting and tunable redox properties.

Table 1: Formal Potential of an Isomeric Iron Complex

| Compound | Formal Potential (E'₁/₂) vs. NHE |

|---|---|

| Fe(III)/Fe(II) complex of 7-(piperidin-1-ylmethyl)quinolin-8-ol | +21 mV |

Data sourced from studies on a related isomer and the parent compound for comparative purposes. mdpi.comnih.gov

Theoretical Modeling of Metal-Ligand Interactions

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and spectroscopic properties of metal complexes. nih.govscholarpublishing.org These theoretical studies can predict geometries, vibrational frequencies, and electronic transitions, complementing experimental data. bendola.com Natural Bond Orbital (NBO) and Natural Energy Decomposition Analysis (NEDA) can provide deeper insights into the nature of the metal-ligand bond, quantifying the contributions of electrostatic and covalent interactions. mdpi.com

While DFT and other modeling techniques have been applied to various 8-hydroxyquinoline derivatives and their complexes, specific theoretical studies focused on the metal-ligand interactions in complexes of this compound were not identified in the reviewed literature. Such studies would be valuable for understanding how the 5-piperidin-1-ylmethyl substituent modulates the coordination properties of the 8-hydroxyquinolinate core.

Mechanistic Investigations at the Molecular and Biochemical Levels

Molecular Target Identification and Validation Strategies

Direct molecular target identification for 5-(Piperidin-1-ylmethyl)quinolin-8-ol is not extensively documented in publicly available research. However, based on the activities of structurally similar 8-hydroxyquinoline (B1678124) and piperidine-containing compounds, several potential molecular targets can be inferred. Computational and in-silico methods, such as those predicted by SwissTargetPrediction for piperidine (B6355638) derivatives, suggest a range of possible protein targets including enzymes, receptors, transport systems, and ion channels.

For related 8-hydroxyquinoline derivatives, survivin has been identified as a key molecular target. Mechanistic studies on compounds like MX-106 [5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol] have shown that they function by selectively suppressing the expression of survivin, a protein pivotal for apoptosis inhibition, mitotic control, and cell cycle promotion in cancer cells nih.gov. The 8-hydroxyquinoline moiety is considered crucial for these antiproliferative activities nih.gov.

Future validation strategies for this compound would likely involve affinity chromatography to isolate binding partners, followed by mass spectrometry for identification. Additionally, genetic techniques such as siRNA-mediated knockdown or CRISPR/Cas9 gene editing could be employed to validate the role of identified targets in the compound's mechanism of action.

Enzyme Inhibition Kinetic Studies (e.g., Kinases, Cholinesterases)

Given the structural similarities, it is plausible that this compound could exhibit inhibitory effects on enzymes such as kinases and cholinesterases. The piperidine moiety is present in various compounds known to target enzymes in the central nervous system researchgate.net. Further research, including detailed kinetic analyses using methods like Michaelis-Menten and Lineweaver-Burk plots, would be necessary to determine the specific enzymes inhibited by this compound and the nature of that inhibition (competitive, non-competitive, or uncompetitive).

Table 1: Potential Enzyme Targets for this compound based on Analog Studies

| Enzyme Class | Potential Target | Rationale |

|---|---|---|

| Hydrolases | α-Glucosidase | Quinoline (B57606) derivatives have shown inhibitory activity nih.gov. |

| Hydrolases | Cholinesterases | Piperidine-containing compounds often target CNS enzymes researchgate.net. |

| Kinases | Various | Many quinoline derivatives are known kinase inhibitors. |

DNA Binding and Intercalation Studies

The potential for 8-hydroxyquinoline derivatives to interact with DNA is an area of active investigation. Studies on related compounds suggest that they can bind to DNA, with intercalation being a possible mode of interaction nih.govnih.gov. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to inhibition of replication and transcription orientjchem.org.

For sulfonamide substituted 8-hydroxyquinoline derivatives, UV spectroscopic studies and gel electrophoresis measurements have supported the binding to DNA via intercalation of the ligand into the base pairs nih.gov. The planar quinoline ring system of this compound is consistent with the structural requirements for an intercalating agent.

Techniques commonly used to study DNA binding include UV/Visible absorption titration, fluorescence and circular dichroism titrations, and thermal melting studies nih.gov. These methods can determine the binding affinity and mode of interaction. While direct experimental data for this compound is lacking, its structural characteristics suggest that DNA binding is a plausible mechanism of action that warrants further investigation.

Receptor Binding Assays and Signaling Pathway Modulation

Research into piribedil-derived compounds, which share structural similarities with this compound, has provided insights into potential receptor interactions. A study on 5-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)quinolin-8-ol, a related molecule, showed that it engages Gi-mediated signaling through D2 and D3 dopamine receptors researchgate.netacs.org. However, it did not activate the mitogen-activated-protein kinase (MAPK) pathway, which is typically activated by dopamine receptor agonists researchgate.netacs.org. This suggests a potential for biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor.

The piperazine ring, a close analog of the piperidine ring in the subject compound, is a common feature in molecules targeting various receptors in the central nervous system researchgate.net. Therefore, it is conceivable that this compound could also interact with dopamine receptors or other G-protein coupled receptors, thereby modulating intracellular signaling cascades. Receptor binding assays, typically using radiolabeled ligands, would be required to determine the binding affinity and selectivity of this compound for a panel of receptors.

Mechanistic Insights into Cellular Processes (e.g., anti-proliferative mechanisms at the cellular level)

The anti-proliferative properties of quinoline and piperidine-containing compounds have been documented, suggesting potential mechanisms at the cellular level for this compound. For example, some quinolinequinones linked to piperazine have been shown to inhibit cancer cell proliferation and induce cell cycle arrest nih.gov.

One of the key mechanisms by which related 8-hydroxyquinoline derivatives exert their anti-proliferative effects is through the inhibition of survivin nih.govnih.gov. Downregulation of survivin can lead to the induction of apoptosis in cancer cells nih.gov. Furthermore, some quinoline derivatives have been found to cause cell cycle arrest at the G2/M phase orientjchem.org.

While the precise anti-proliferative mechanism of this compound has not been elucidated, it is likely to involve a combination of effects on cell cycle progression and apoptosis, potentially mediated through the modulation of key regulatory proteins like survivin and cyclin-dependent kinases.

Table 2: Potential Anti-proliferative Mechanisms of this compound

| Cellular Process | Potential Mechanism | Supporting Evidence from Analogs |

|---|---|---|

| Cell Cycle | Arrest at G2/M phase | Observed with other quinoline derivatives orientjchem.org. |

| Apoptosis | Induction via survivin inhibition | A key mechanism for related 8-hydroxyquinolines nih.gov. |

Metal Ion Chelation as a Mechanism of Action

A well-established mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions researchgate.netdovepress.comnih.gov. The 8-hydroxyquinoline scaffold contains a nitrogen atom in the quinoline ring and a hydroxyl group at the 8-position, which together form a bidentate chelation site for divalent metal ions nih.govdovepress.com. This chelating ability is the source of many of the biological activities of this class of compounds nih.govdovepress.com.

Imbalances in metal ion homeostasis are implicated in various diseases, and the ability of 8-hydroxyquinoline derivatives to restore this balance is a key therapeutic strategy researchgate.netdovepress.comnih.gov. For instance, the anticancer effects of some 8-hydroxyquinoline derivatives are related to their chelation of copper and zinc ions nih.gov. This chelation can lead to the inhibition of angiogenesis and the induction of proteasome inhibition nih.govdovepress.com.

Compound Names Table

| Abbreviation/Number | Full Chemical Name |

| MX-106 | 5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |

| - | 5-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)quinolin-8-ol |

| - | This compound |

Future Research Horizons for this compound Derivatives

The quinoline-piperidine scaffold, exemplified by compounds like this compound, continues to be a fertile ground for medicinal chemistry and chemical biology research. The inherent structural features of this framework offer a versatile platform for the development of novel therapeutic agents and research tools. Future investigations are poised to build upon the existing knowledge base, leveraging cutting-edge technologies and innovative scientific principles to unlock the full potential of these derivatives. This article explores the prospective future directions and emerging research avenues for derivatives of this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(Piperidin-1-ylmethyl)quinolin-8-ol and its derivatives?

- Methodological Answer : The synthesis typically involves Mannich reactions or nucleophilic substitution. For example, 5-chloromethyl-8-hydroxyquinoline hydrochloride is synthesized using 8-hydroxyquinoline, formaldehyde, and HCl, followed by substitution with piperidine . Derivatives like 7-(piperidin-1-ylmethyl)quinolin-8-ol (Q-3) are synthesized by reacting formaldehyde with piperidine in ethanol under reflux, with purification via column chromatography . Key validation includes NMR and HRMS to confirm substituent positions and purity .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Peaks at δ 8.9–8.5 ppm (quinoline protons) and δ 2.5–1.4 ppm (piperidine protons) confirm substitution .

- HRMS : Matches calculated and observed molecular weights (e.g., [M+H] at 283.1445 for Q-3) .

- X-ray crystallography : Resolves coordination geometry in metal complexes, validated using programs like SHELXL .

Q. What are the key biological activities associated with this compound?

- Methodological Answer : The compound exhibits:

- Anticancer activity : Cytotoxicity via metal chelation (e.g., Cu/Fe binding) disrupts redox homeostasis in cancer cells .

- Neuroprotective effects : Derivatives like HLA-20 and VK-28 show iron-chelation-mediated neuroprotection in neurodegenerative models .

- Antimicrobial activity : Piperazine-substituted analogs inhibit bacterial growth via membrane disruption .

Q. What analytical methods are used to quantify this compound in complex matrices?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Identifies quinolin-8-ol derivatives using silica gel plates and UV detection .

- Spectrophotometry : Quantifies the compound at 410 nm after complexation with Fehling’s solution .

- HPLC-MS : Validates purity and quantifies trace impurities in pharmaceutical formulations .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : The compound acts as:

- Corrosion inhibitor : Adsorbs onto carbon steel surfaces in acidic media, forming protective films. Efficiency is measured via electrochemical impedance spectroscopy (EIS) and weight loss assays .

- Metal chelator : Binds Cu/Fe in catalytic or therapeutic contexts, validated by UV-Vis titration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalyst use : Acidic catalysts (e.g., HCl) accelerate Mannich reactions .

- Temperature control : Reflux at 80–100°C minimizes side reactions .

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) isolates high-purity products .

Q. What computational approaches are used to predict the coordination behavior of this compound with metal ions?

- Methodological Answer :

- Density functional theory (DFT) : Calculates binding energies and molecular orbitals to predict Cu/Fe chelation sites .

- Molecular docking : Simulates interactions with biological targets (e.g., survivin in cancer cells) .

- QSPR models : Correlates substituent hydrophobicity (ClogP) with cytotoxicity .

Q. How do structural modifications at the quinolin-8-ol core influence the anticancer activity of derivatives?

- Methodological Answer :

- Piperidine vs. morpholine substitution : Piperidine enhances lipophilicity, improving blood-brain barrier penetration .

- Halogenation : Adding Cl at position 5 increases metal-binding affinity and cytotoxicity .

- Aminoalkyl extensions : Fluorobenzylamino groups (e.g., Q-4) optimize hydrophilic-lipophilic balance for targeted delivery .

Q. What experimental and theoretical methods are combined to evaluate corrosion inhibition mechanisms?

- Methodological Answer :

- Electrochemical tests : Potentiodynamic polarization measures inhibitor efficiency (%) .

- Surface analysis : SEM/EDS confirms inhibitor adsorption on steel .

- Molecular dynamics (MD) : Simulates adsorption energies and orientation on Fe surfaces .

- Hammett constants : Predict electron-donating/withdrawing effects of substituents on inhibition .

Q. How can researchers reconcile discrepancies in reported cytotoxicity and neurotoxicity profiles of analogs?

- Methodological Answer :

- Comparative assays : Test derivatives under standardized conditions (e.g., MTT assays on identical cell lines) .

- Toxicity mitigation : Co-administration with vitamin B12 reverses neurotoxicity in clioquinol analogs .

- Dose-response studies : Establish therapeutic windows using in vivo models (e.g., Parkinson’s disease rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。